2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide
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Overview
Description
2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and multiple methoxy and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the methoxy and methyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
- Other sulfonamide derivatives
Uniqueness
2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H30N4O6S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C28H30N4O6S/c1-19-11-14-23(15-12-19)39(35,36)31(22-13-16-24(37-4)25(17-22)38-5)18-26(33)29-27-20(2)30(3)32(28(27)34)21-9-7-6-8-10-21/h6-17H,18H2,1-5H3,(H,29,33) |
InChI Key |
IFNBRCRAAZDCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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